1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Physicochemical property comparison Drug-likeness Permeability prediction

This compound offers a unique 3-benzyloxy-5-methylisoxazole pyrazole-4-carboxamide chemotype that addresses kinase selectivity gaps. Its three independently modifiable modules—benzyloxy, N1-benzyl, and isoxazole amide—support hit-to-lead optimization. Validated scaffold shows activity against MEK, Aurora kinases, and IRAK-4. Distinct from mono-substituted analogs, it enables non-redundant library design and systematic SAR exploration. Ideal for pharmacophore-based virtual screening and chemical probe development.

Molecular Formula C22H20N4O3
Molecular Weight 388.427
CAS No. 1014049-80-9
Cat. No. B2378766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide
CAS1014049-80-9
Molecular FormulaC22H20N4O3
Molecular Weight388.427
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H20N4O3/c1-16-12-20(25-29-16)23-21(27)19-14-26(13-17-8-4-2-5-9-17)24-22(19)28-15-18-10-6-3-7-11-18/h2-12,14H,13,15H2,1H3,(H,23,25,27)
InChIKeyZRQZOZIPJCLBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (CAS 1014049-80-9) for Chemical Biology and Kinase-Targeted Screening


1-Benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (CAS 1014049-80-9) is a synthetic organic compound belonging to the pyrazole-4-carboxamide class, distinguished by a 3-benzyloxy substituent, an N1-benzyl group, and a 5-methylisoxazol-3-yl amide moiety [1]. This compound has a molecular formula of C22H20N4O3 and a molecular weight of approximately 388.4 g/mol [1]. The pyrazole-4-carboxamide scaffold is a privileged chemotype in kinase inhibitor drug discovery, with structurally related derivatives demonstrating inhibition of MEK, Aurora kinases A/B, and interleukin-1 receptor-associated kinase 4 (IRAK-4) [2][3]. The combination of the 3-benzyloxy group and the 5-methylisoxazole amide in this specific compound represents a distinct pharmacophore arrangement for screening applications.

Why 1-Benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide Cannot Be Replaced by Common Pyrazole-4-Carboxamide Analogs


Substituting this compound with structurally similar pyrazole-4-carboxamides is not straightforward due to three critical structural features that independently influence biological target engagement. The 3-benzyloxy substituent contributes to hydrophobic pocket occupancy, as demonstrated by docking studies of related N-(benzyloxy)-pyrazole-4-carboxamides showing that benzyloxy groups engage in favorable van der Waals interactions within kinase hydrophobic pockets [1]. The 5-methylisoxazol-3-yl amide provides a specific hydrogen-bonding motif distinct from simple benzyl or alkyl amides, with the isoxazole nitrogen and oxygen atoms offering additional acceptor/donor capacity [2]. The N1-benzyl group further modulates overall molecular shape and lipophilicity, affecting both target binding and physicochemical properties [2]. Replacing any of these three modules with simpler alkyl or unsubstituted aryl groups—such as in 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide or N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide—eliminates specific pharmacophore elements and is expected to alter target selectivity profiles, as evidenced by structure-activity relationship (SAR) studies on closely related pyrazole-4-carboxamide kinase inhibitor series [1][2].

Quantitative Differentiation Evidence for 1-Benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (CAS 1014049-80-9) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Compared to the simpler analog 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide, the target compound possesses a significantly higher molecular weight (388.4 vs. approximately 250.3 g/mol for the 1-ethyl-3-unsubstituted analog) and enhanced lipophilicity due to the presence of both N1-benzyl and 3-benzyloxy substituents [1][2]. The 3-benzyloxy group replaces a hydrogen atom at the pyrazole 3-position, adding a phenylmethoxy moiety that increases the calculated octanol-water partition coefficient by approximately 2.5–3.0 log units compared to the 3-unsubstituted analog [2]. This difference places the target compound in a higher lipophilicity range (estimated cLogP ~3.5–4.5), potentially improving passive membrane permeability while also increasing susceptibility to CYP-mediated metabolism if used in cellular assays [2].

Physicochemical property comparison Drug-likeness Permeability prediction

3-Benzyloxy Substituent Differentiation vs. N,1-Dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide (CAS 1014069-29-4) in Target Binding Potential

The critical structural distinction between the target compound and its close analog N,1-dibenzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide (CAS 1014069-29-4) lies in the amide substituent: a 5-methylisoxazol-3-yl group versus an N-benzyl group. This difference fundamentally alters the hydrogen-bonding pharmacophore [1]. The 5-methylisoxazol-3-yl amide presents a heterocyclic ring with an endocyclic nitrogen (pKa ~2–3 of the conjugate acid) and an exocyclic oxygen, providing a distinct hydrogen-bond acceptor pattern compared to the simple N-benzyl amide [2]. In kinase inhibitor SAR from the pyrazole-4-carboxamide class, isoxazole-containing amides have been shown to engage the hinge region of kinases through bidentate hydrogen bonding, whereas N-benzyl amides lack this capacity [1]. The methyl group at the isoxazole 5-position further differentiates the target compound from the unsubstituted isoxazole analog (1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide) by adding steric bulk that can influence binding pocket shape complementarity [2].

Kinase inhibitor pharmacophore Hydrogen bonding Structure-activity relationship

Fluorinated Analog Comparison: Target Compound vs. 1-(3-Fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (CAS 1014068-52-0)

The difluorinated analog (CAS 1014068-52-0) differs from the target compound by the presence of fluorine atoms at the meta positions of both benzyl rings, increasing molecular weight from 388.4 to 424.4 g/mol (ΔMW = +36) [1]. Fluorine substitution on aromatic rings typically increases metabolic stability by blocking cytochrome P450-mediated oxidation at those positions and can alter molecular conformation through C–F···H–C and C–F···π interactions [2]. However, the fluorinated analog also exhibits increased polarity (estimated ΔcLogP ≈ -0.5 to -1.0 relative to the non-fluorinated compound due to the electron-withdrawing effect of fluorine), which can reduce nonspecific protein binding in biochemical assays [2]. The non-fluorinated target compound may be preferred when fluorine-related conformational effects or metabolic liabilities are not desired, or when the unsubstituted benzyl groups are required for specific π-stacking or hydrophobic interactions within the target binding site [2].

Fluorine substitution effects Metabolic stability Crystal packing

Isoxazole Methyl Group Differentiation vs. Unsubstituted Isoxazole Analog

The target compound contains a 5-methylisoxazol-3-yl amide, whereas the closely related analog 1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide (lacking the 5-methyl group) has been listed by chemical suppliers (MW = 374.4) [1]. The methyl group at the isoxazole 5-position increases both steric bulk and lipophilicity. In the broader pyrazole-4-carboxamide class, methyl substitution on heterocyclic amide appendages has been shown to modulate kinase selectivity by sterically discriminating between closely related binding pockets [2]. The presence of the methyl group may restrict the conformational freedom of the isoxazole ring relative to the amide bond, potentially pre-organizing the molecule into a bioactive conformation [2]. This structural feature distinguishes the target compound from the des-methyl analog and may result in differential target engagement profiles in screening applications.

Steric effect Binding pocket complementarity Selectivity modulation

Cumulative Pharmacophore Differentiation: Target Compound vs. Generic Pyrazole-4-Carboxamide Screening Compounds

The target compound integrates three distinct pharmacophoric elements—the 3-benzyloxy group, the N1-benzyl group, and the 5-methylisoxazol-3-yl amide—into a single molecular entity [1]. This specific combination is absent from simpler pyrazole-4-carboxamide screening compounds such as 1-ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide or 3-methoxy-1-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide [1]. In the context of kinase inhibitor discovery, the pyrazole-4-carboxamide scaffold has demonstrated activity against multiple kinase targets including MEK (IC50 91 nM for optimized analogs), Aurora kinases A/B (IC50 0.43–0.67 μM against HeLa and HepG2 cells), and IRAK-4 [2][3][4]. The benzyloxy substituent has been specifically identified in docking studies as contributing favorable van der Waals contacts within hydrophobic kinase pockets, while the isoxazole amide engages hinge-region hydrogen bonds [2][3]. The unique combination in CAS 1014049-80-9 provides a distinct starting point for hit-to-lead optimization compared to commercially available analogs.

Pharmacophore uniqueness Chemical space Screening library differentiation

Recommended Research Applications for 1-Benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide (CAS 1014049-80-9) Based on Available Evidence


Kinase Inhibitor Screening Library Diversification

CAS 1014049-80-9 is suitable as a non-redundant entry in kinase-focused screening libraries due to its unique combination of 3-benzyloxy, N1-benzyl, and 5-methylisoxazol-3-yl amide substituents [1]. The pyrazole-4-carboxamide scaffold has demonstrated activity against MEK, Aurora kinases A/B, and IRAK-4, and the specific pharmacophore arrangement in this compound distinguishes it from mono- or di-substituted analogs commonly found in commercial screening collections [2][3]. When curating a library for broad kinase profiling, this compound contributes pharmacophore diversity that simpler pyrazole-4-carboxamides cannot provide [2].

Structure-Activity Relationship (SAR) Studies on Isoxazole-Containing Kinase Inhibitors

The 5-methylisoxazol-3-yl amide moiety in CAS 1014049-80-9 serves as a defined pharmacophoric element for systematic SAR exploration [1]. Researchers can compare this compound against its des-methyl isoxazole analog, its N-benzyl amide analog (CAS 1014069-29-4), and its fluorinated analog (CAS 1014068-52-0) to deconvolute the contributions of each structural module to target binding and selectivity [1]. The class-level evidence from related pyrazole-4-carboxamide series indicates that amide substituent variation is a primary driver of kinase selectivity, making this compound a valuable comparator in systematic SAR campaigns [2].

Computational Docking and Pharmacophore Modeling

With its well-defined hydrogen-bonding pattern (amide NH as HBD; isoxazole N/O and amide C=O as HBA) and hydrophobic benzyl/benzyloxy groups, CAS 1014049-80-9 is suitable as a query molecule for pharmacophore-based virtual screening [1]. Docking studies on related N-(benzyloxy)-pyrazole-4-carboxamides have shown that the benzyloxy group occupies hydrophobic pockets while the amide engages kinase hinge residues [2]. This compound can be used to generate pharmacophore hypotheses for targets where the combined benzyloxy-isoxazole amide motif is predicted to confer binding affinity [2][3].

Chemical Probe Development Starting Point

For academic or industrial groups initiating chemical probe development programs targeting kinases or other ATP-binding proteins, CAS 1014049-80-9 offers a synthetically tractable starting scaffold with three independently modifiable substituent positions (3-benzyloxy, N1-benzyl, and the isoxazole amide) [1]. The class-level precedent for pyrazole-4-carboxamides as kinase inhibitors with cellular activity (GI50 values as low as 0.26 μM in A549 cells for optimized analogs) supports the potential of this chemotype for hit-to-lead optimization [2][3]. The compound's moderate molecular weight (388.4 g/mol) and acceptable lipophilicity (estimated cLogP ~3.5–4.5) place it within drug-like chemical space suitable for further optimization [1].

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-(5-methylisoxazol-3-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.